molecular formula C10H18O3S B14634518 3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate CAS No. 53414-19-0

3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate

Katalognummer: B14634518
CAS-Nummer: 53414-19-0
Molekulargewicht: 218.32 g/mol
InChI-Schlüssel: CDWVMBFCBPKLKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their wide range of applications in various industries, including coatings, adhesives, and sealants. This compound is characterized by the presence of a butylsulfanyl group, a hydroxypropyl group, and a prop-2-enoate group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate typically involves the esterification of acrylic acid with butyl mercaptan and 2-hydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified by distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The carbonyl group formed from oxidation can be further reduced to form an alcohol.

    Substitution: The butylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium halides (NaX) and primary amines (RNH₂) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or primary alcohols.

    Substitution: Formation of substituted thioethers or amines.

Wissenschaftliche Forschungsanwendungen

3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties, such as flexibility, durability, and resistance to environmental factors.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and film-forming properties.

Wirkmechanismus

The mechanism of action of 3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in antimicrobial effects. Additionally, the compound’s ability to form stable complexes with drugs enhances their solubility and bioavailability, making it a valuable component in drug delivery systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl acrylate: Similar in structure but lacks the hydroxypropyl and butylsulfanyl groups.

    Methyl acrylate: Contains a methyl group instead of a butyl group.

    Ethyl acrylate: Contains an ethyl group instead of a butyl group.

Uniqueness

3-(Butylsulfanyl)-2-hydroxypropyl prop-2-enoate is unique due to the presence of the butylsulfanyl and hydroxypropyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and enable it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the hydroxypropyl group improves the compound’s solubility in water, making it more versatile for various applications.

Eigenschaften

CAS-Nummer

53414-19-0

Molekularformel

C10H18O3S

Molekulargewicht

218.32 g/mol

IUPAC-Name

(3-butylsulfanyl-2-hydroxypropyl) prop-2-enoate

InChI

InChI=1S/C10H18O3S/c1-3-5-6-14-8-9(11)7-13-10(12)4-2/h4,9,11H,2-3,5-8H2,1H3

InChI-Schlüssel

CDWVMBFCBPKLKM-UHFFFAOYSA-N

Kanonische SMILES

CCCCSCC(COC(=O)C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.